Hexacosanoic acid, 4-nitrophenyl ester

Catalog No.
S16030691
CAS No.
205371-71-7
M.F
C32H55NO4
M. Wt
517.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexacosanoic acid, 4-nitrophenyl ester

CAS Number

205371-71-7

Product Name

Hexacosanoic acid, 4-nitrophenyl ester

IUPAC Name

(4-nitrophenyl) hexacosanoate

Molecular Formula

C32H55NO4

Molecular Weight

517.8 g/mol

InChI

InChI=1S/C32H55NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-32(34)37-31-28-26-30(27-29-31)33(35)36/h26-29H,2-25H2,1H3

InChI Key

IDNGWBXXXUORJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Hexacosanoic acid, 4-nitrophenyl ester, also known as 4-nitrophenyl hexacosanoate, is an organic compound with the molecular formula C32H55NO4C_{32}H_{55}NO_4. It is a fatty acid ester formed from hexacosanoic acid and 4-nitrophenol. This compound features a long hydrophobic carbon chain characteristic of fatty acids, along with a nitrophenyl group that can influence its chemical reactivity and biological interactions. The molecular weight of hexacosanoic acid, 4-nitrophenyl ester is approximately 517.795 g/mol .

Typical of esters. These include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield hexacosanoic acid and 4-nitrophenol.
  • Transesterification: The compound can react with alcohols to form different esters, which can be useful in synthesizing various derivatives.
  • Reduction: The nitro group in the molecule can undergo reduction to form an amine, altering its biological activity and solubility properties.

These reactions are significant in both synthetic organic chemistry and biochemistry, particularly in the context of enzyme-catalyzed processes.

Hexacosanoic acid, 4-nitrophenyl ester exhibits notable biological activity due to its structure. It has been studied as a substrate for various enzymes, particularly lipases. The presence of the nitrophenyl group enhances its reactivity towards nucleophiles and may influence its interaction with biological membranes.

Research indicates that long-chain fatty acid esters like this one can play roles in cellular signaling and metabolism. Additionally, compounds with similar structures have been implicated in various diseases related to lipid metabolism, such as adrenoleukodystrophy .

The synthesis of hexacosanoic acid, 4-nitrophenyl ester typically involves the following methods:

  • Esterification: Reacting hexacosanoic acid with 4-nitrophenol in the presence of a dehydrating agent (such as sulfuric acid) facilitates the formation of the ester bond. This method is straightforward and commonly used for synthesizing fatty acid esters.
  • Transesterification: This method involves reacting an existing fatty acid methyl or ethyl ester with 4-nitrophenol under catalytic conditions to produce hexacosanoic acid, 4-nitrophenyl ester.
  • Enzymatic Synthesis: Utilizing lipases to catalyze the reaction between hexacosanoic acid and 4-nitrophenol can provide a more environmentally friendly approach with high specificity and yield.

Hexacosanoic acid, 4-nitrophenyl ester has several applications:

  • Biochemical Research: It serves as a substrate for studying enzyme kinetics and mechanisms, particularly in lipase activity assays.
  • Pharmaceuticals: Due to its structural properties, it may be used in drug formulation or as a model compound for studying drug delivery systems.
  • Industrial Chemistry: It can be utilized in the production of surfactants or emulsifiers due to its amphiphilic nature.

Studies on hexacosanoic acid, 4-nitrophenyl ester focus on its interactions with biological macromolecules such as proteins and membranes. The nitrophenyl group enhances its ability to form hydrogen bonds and interact with active sites on enzymes, making it a valuable tool for probing enzyme mechanisms. Additionally, research indicates that long-chain fatty acids can modulate membrane fluidity and protein function .

Hexacosanoic acid, 4-nitrophenyl ester shares structural similarities with various other fatty acid esters. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Hexadecanoic acid, 4-nitrophenyl esterC22H35NO4C_{22}H_{35}NO_4Shorter carbon chain compared to hexacosanoic acid
Octadecanoic acid, 4-nitrophenyl esterC18H37NO4C_{18}H_{37}NO_4Intermediate chain length; used similarly in studies
Dodecanoic acid, 4-nitrophenyl esterC12H25NO4C_{12}H_{25}NO_4Significantly shorter; different biological interactions

Uniqueness

The uniqueness of hexacosanoic acid, 4-nitrophenyl ester lies in its long carbon chain which enhances its hydrophobic properties while retaining the reactive nitrophenyl group that allows for diverse

XLogP3

14.2

Hydrogen Bond Acceptor Count

4

Exact Mass

517.41310924 g/mol

Monoisotopic Mass

517.41310924 g/mol

Heavy Atom Count

37

Dates

Modify: 2024-08-15

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